molecular formula C23H30O10 B12778643 7,7,8-Trideuterioneosolaniol diacetate CAS No. 112818-29-8

7,7,8-Trideuterioneosolaniol diacetate

Cat. No.: B12778643
CAS No.: 112818-29-8
M. Wt: 469.5 g/mol
InChI Key: GSLBJZJTYRGQOS-KJGPIUMUSA-N
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Description

7,7,8-Trideuterioneosolaniol diacetate is a deuterated derivative of neosolaniol diacetate, characterized by the substitution of three hydrogen atoms with deuterium at positions 7 and 8 of its core structure. This isotopic modification is designed to enhance metabolic stability and alter physicochemical properties, such as hydrogen bonding and molecular weight, while retaining the biological activity inherent to diacylated flavonoids . Neosolaniol derivatives are studied for their antiproliferative and antioxidant effects, particularly in cancer research. The diacetylation of neosolaniol improves lipophilicity, which may enhance cellular uptake and bioavailability compared to its monoacetylated or non-acetylated counterparts .

Properties

CAS No.

112818-29-8

Molecular Formula

C23H30O10

Molecular Weight

469.5 g/mol

IUPAC Name

[(1S,2R,4S,7R,9R,10R,11S,12S)-4,10,11-triacetyloxy-3,3,4-trideuterio-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate

InChI

InChI=1S/C23H30O10/c1-11-7-17-22(9-28-12(2)24,8-16(11)30-13(3)25)21(6)19(32-15(5)27)18(31-14(4)26)20(33-17)23(21)10-29-23/h7,16-20H,8-10H2,1-6H3/t16-,17+,18+,19+,20+,21+,22+,23-/m0/s1/i8D2,16D

InChI Key

GSLBJZJTYRGQOS-KJGPIUMUSA-N

Isomeric SMILES

[2H][C@]1(C(=C[C@@H]2[C@](C1([2H])[2H])([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)OC(=O)C)OC(=O)C)C)COC(=O)C)C)OC(=O)C

Canonical SMILES

CC1=CC2C(CC1OC(=O)C)(C3(C(C(C(C34CO4)O2)OC(=O)C)OC(=O)C)C)COC(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 7,7,8-Trideuterioneosolaniol diacetate involves several steps, starting from the parent compound neosolaniolThe acetylation of the hydroxyl groups in neosolaniol is typically carried out using acetic anhydride in the presence of a catalyst such as pyridine . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

7,7,8-Trideuterioneosolaniol diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium hydroxide.

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the parent compound neosolaniol.

Scientific Research Applications

7,7,8-Trideuterioneosolaniol diacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,7,8-Trideuterioneosolaniol diacetate involves its interaction with ribosomal RNA, leading to the inhibition of protein synthesis. This results in the disruption of cellular processes and can cause cell death. The compound targets the peptidyl transferase center of the ribosome, interfering with the elongation phase of protein synthesis .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical properties of 7,7,8-Trideuterioneosolaniol diacetate with other diacetate esters:

Compound Molecular Formula Molar Mass (g/mol) Solubility Key Features
7,7,8-Trideuterioneosolaniol diacetate C₁₉H₂₁D₃O₈ ~395.4* Low water solubility; soluble in DMSO, acetone Deuterium substitution enhances kinetic isotope effects and metabolic stability.
1,5-Naphthalenediol diacetate C₁₄H₁₂O₄ 244.24 Low water solubility; soluble in organic solvents High melting point (158°C) due to aromatic rigidity.
Glyceryl diacetate C₇H₁₂O₆ 192.17 Slightly water-soluble; miscible in alcohol, ether Used as a food additive and solvent; exhibits mild odor.
Cellulose diacetate (C₁₂H₁₆O₈)ₙ Variable Soluble in acetone Polymer with applications in films and fibers.

*Estimated molar mass includes deuterium substitution.

Key Observations :

  • Unlike glyceryl diacetate, which is water-miscible, 7,7,8-Trideuterioneosolaniol diacetate’s aromatic structure and deuterium substitution reduce aqueous solubility, favoring organic solvents .

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